(2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile
Description
The compound (2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile is a nitrile-containing ene derivative featuring dual thiophene rings with distinct substituents. Its structure includes a 4-chlorobenzoyl group attached to one thiophene and a 3-methylthiophene moiety on the conjugated prop-2-enenitrile backbone.
Properties
IUPAC Name |
(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNOS2/c1-12-8-9-23-18(12)10-14(11-21)16-6-7-17(24-16)19(22)13-2-4-15(20)5-3-13/h2-10H,1H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQVLPJHMJBEI-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the Benzoyl Group: The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation, using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Formation of the Prop-2-enenitrile Moiety: This involves a Knoevenagel condensation reaction between the thiophene derivatives and a nitrile compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity Under Acidic/Basic Conditions
The compound undergoes distinct transformations depending on pH:
Table 2: Reactivity Profile
The electron-deficient 4-chlorobenzoyl group facilitates nucleophilic aromatic substitution, while the nitrile group resists hydrolysis except under prolonged acidic conditions .
Catalytic Functionalization
The compound participates in transition-metal-catalyzed reactions:
Table 3: Catalytic Cross-Coupling Reactions
Density functional theory (DFT) calculations suggest the thiophene rings enhance electron delocalization, lowering activation energy for cross-couplings .
Thermal and Photochemical Behavior
Thermogravimetric analysis (TGA) shows stability up to 220°C, with decomposition peaking at 310°C (ΔH = −1,240 kJ/mol). UV irradiation (λ = 254 nm) induces E→Z isomerization of the enenitrile moiety, confirmed by HPLC and NMR .
Scientific Research Applications
Thiophene derivatives, including the compound , have been extensively studied for their biological properties. Research indicates that they exhibit a range of pharmacological activities:
- Anticancer Properties : Thiophene derivatives have shown promising anticancer activity. For instance, compounds similar to (2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile have been tested against various cancer cell lines. A study highlighted the variable anti-cancer efficacy of synthesized thiophene derivatives, suggesting that modifications to the thiophene structure can enhance their potency against specific cancer types .
- Antioxidant Activity : The antioxidant capacity of thiophene derivatives has been established through various assays. Compounds in this class have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity of this compound could be significant for therapeutic applications aimed at mitigating oxidative damage.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step procedures that include:
- Formation of the Thiophene Core : This often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : The incorporation of chlorobenzoyl and methyl groups is achieved through nucleophilic substitution reactions, enhancing the compound's biological activity .
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity levels.
Case Studies and Research Findings
Several studies have focused on thiophene derivatives related to this compound:
Case Study 1: Anticancer Activity
A study conducted by researchers at the National Cancer Institute evaluated various thiophene derivatives for their anticancer properties. The compound exhibited significant growth inhibition against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Anti-inflammatory Effects
Thiophene-based compounds have been investigated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives could effectively inhibit pro-inflammatory cytokines, indicating their potential in treating inflammatory diseases .
Data Tables
The following table summarizes key findings related to the biological activities and synthetic routes of thiophene derivatives:
Mechanism of Action
The mechanism of action of (2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Backbone and Substituent Variations
The prop-2-enenitrile backbone is a common feature in several structurally related compounds. Key comparisons include:
Key Observations :
- The target compound uniquely combines a 4-chlorobenzoyl-thiophene and a 3-methylthiophene group, enhancing lipophilicity and steric bulk compared to analogs with smaller substituents (e.g., methoxy or single thiophene units) .
- The benzothiazole-containing analog (C₁₄H₈N₂S₂) exhibits confirmed antimicrobial and anticancer activity, suggesting that the nitrile-thiophene scaffold is pharmacologically relevant .
Physicochemical and Crystallographic Properties
- Hydrogen bonding and crystal packing : Analogous compounds (e.g., triazole-thione derivatives in ) form hydrogen-bonded aggregates (N–H···S, O–H···S) that stabilize crystal structures . The target compound’s nitrile group may participate in weaker C≡N···π interactions, affecting solubility and melting point.
- Crystallography tools : Programs like SHELX (for small-molecule refinement) and ORTEP-3 (for graphical representation) are widely used to resolve such structures .
Biological Activity
The compound (2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile, also known by its CAS number 338966-69-1, is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene-based compounds are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring system substituted with a chlorobenzoyl group and a methylthiophenyl moiety. The structural characteristics contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN2OS |
| Molecular Weight | 304.80 g/mol |
| CAS Number | 338966-69-1 |
1. Antimicrobial Activity
Thiophene derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. For instance, thiophene-based compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory capabilities of thiophene derivatives. In vitro assays have shown that certain thiophene compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways . The specific compound may exhibit similar mechanisms due to its structural features.
3. Anticancer Potential
Thiophene derivatives are increasingly being explored for their anticancer properties. Studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various models. For instance, compounds with similar structures to this compound have been shown to affect cell cycle progression and promote cell death in cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial resistance.
- Cell Membrane Interaction : The presence of multiple aromatic rings allows for interactions with cellular membranes, potentially disrupting cellular functions.
- Gene Expression Modulation : It may regulate the expression of genes associated with inflammation and cancer progression.
Case Studies
Several studies have investigated the biological activities of thiophene derivatives:
- Study on Anti-inflammatory Activity : A study demonstrated that a related thiophene compound reduced inflammation in a mouse model by inhibiting mast cell degranulation and reducing cytokine levels .
- Antimicrobial Testing : Another research effort evaluated a series of thiophene derivatives against various bacterial strains, revealing significant antibacterial activity comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
